Ethyl 3-(2-Cyano-N-methylacetamido)propanoate
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Overview
Description
Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is known for its utility in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate typically involves the reaction of β-alanine with ethyl chloroformate and N-methylacetamide in the presence of a base . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Cyano-N-methylacetamido)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Ethyl 3-(2-Cyano-N-methylacetamido)propanoate can be compared to other esters and amides:
Ethyl Acetate: A simpler ester with a similar ethyl group but lacking the cyano and amido functionalities.
Methyl Acetamide: An amide with a similar methyl group but without the ester and cyano functionalities.
Ethyl 3-(2-Cyanoacetamido)propanoate: Similar structure but without the N-methyl group, affecting its reactivity and applications
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-[(2-cyanoacetyl)-methylamino]propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)5-7-11(2)8(12)4-6-10/h3-5,7H2,1-2H3 |
InChI Key |
DVNCBZHLJHVJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC#N |
Origin of Product |
United States |
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